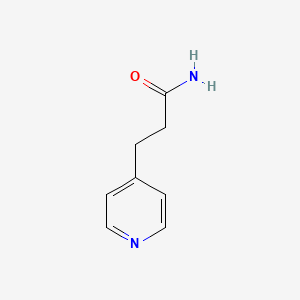

3-(4-Pyridyl)propanamide

Descripción general

Descripción

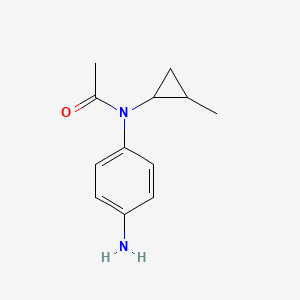

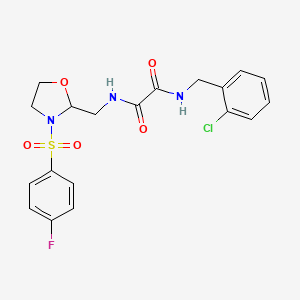

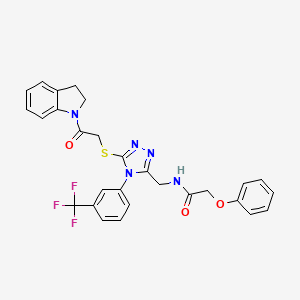

3-(4-Pyridyl)propanamide is a chemical compound with the CAS Number: 84200-07-7 . It has a molecular weight of 150.18 . This compound contains a total of 21 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of 3-(4-Pyridyl)propanamide includes 1 primary amide (aliphatic) and 1 Pyridine . It also contains 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Aplicaciones Científicas De Investigación

Synthesis and Deprotonation

3-(4-Pyridyl)propanamide derivatives have been synthesized and studied extensively in organic chemistry. For instance, Rebstock et al. (2003) discussed the synthesis and deprotonation of 2-(pyridyl)phenols and related compounds. They highlighted the stable deprotonation of certain amides, which can undergo reactions with lithium 2,2,6,6-tetramethylpiperidide, demonstrating the compound's utility in organic synthesis and its interaction with lithium-based reagents Rebstock et al., 2003.

Photooxidation Retardants in Polymers

Hanna and Girges (1990) explored the chemical synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives for use as photooxidation retardants in polymers. The structure of these compounds, characterized by double hydrogen bonding and intramolecular charge transfer, plays a crucial role in their function as UV absorbers, highlighting their potential application in enhancing the durability and longevity of polymer materials Hanna & Girges, 1990.

Herbicidal Activity

Liu et al. (2008) synthesized and investigated the crystal structure and herbicidal activity of a compound related to 3-(4-Pyridyl)propanamide. The compound showed significant herbicidal activity, indicating the potential application of 3-(4-Pyridyl)propanamide derivatives in agriculture for weed control Liu et al., 2008.

Controlled Crystallization in Coordination Networks

Zhang, Lu, and Mak (2003) discussed the controlled crystallization of mixed-ligand complexes involving 1,3-bis(4-pyridyl)propane-N,N'-dioxide with metal(II) thiocyanates, resulting in isomorphous compounds with coordination networks. This research underlines the relevance of 3-(4-Pyridyl)propanamide derivatives in the field of crystal engineering and materials science, especially for designing coordination networks with specific topological characteristics Zhang et al., 2003.

Safety and Hazards

Propiedades

IUPAC Name |

3-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDCAFAKYCVBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879134 | |

| Record name | 4-PYRIDINEPROPANEAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84200-07-7 | |

| Record name | 4-PYRIDINEPROPANEAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2968277.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2968279.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)

![Octahydropyrido[2,1-c]morpholine-6,8-dione](/img/structure/B2968282.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2968283.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2968284.png)

![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)